3-Methyl-4-[(pyridin-4-ylmethyl)-amino]-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-[(pyridin-4-ylmethyl)-amino]-benzoic acid is an organic compound that features a benzoic acid core substituted with a methyl group and a pyridin-4-ylmethyl-amino group
Mechanism of Action
Target of Action
A structurally similar compound, 3-methyl-n-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-8-amine, is known to targetCyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer therapies .
Mode of Action
If we consider the similar compound mentioned above, it likely interacts with its target (eg, CDK2) by binding to the active site, thereby inhibiting the kinase activity and leading to cell cycle arrest .
Biochemical Pathways
If it indeed targets cdk2 like its structurally similar compound, it would affect thecell cycle regulation pathway . Inhibition of CDK2 can prevent the progression from the G1 phase to the S phase of the cell cycle, thereby inhibiting cell proliferation .
Result of Action
If it acts similarly to the structurally related compound, it could lead tocell cycle arrest and potentially induce apoptosis, especially in rapidly dividing cells such as cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-[(pyridin-4-ylmethyl)-amino]-benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylbenzoic acid and 4-pyridinemethanamine.
Amidation Reaction: The 4-pyridinemethanamine is reacted with 3-methylbenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-[(pyridin-4-ylmethyl)-amino]-benzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products
Oxidation: this compound can be converted to 3-carboxy-4-[(pyridin-4-ylmethyl)-amino]-benzoic acid.
Reduction: Nitro derivatives can be reduced to amine derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Methyl-4-[(pyridin-4-ylmethyl)-amino]-benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-4-[(pyridin-3-ylmethyl)-amino]-benzoic acid
- 3-Methyl-4-[(pyridin-2-ylmethyl)-amino]-benzoic acid
- 3-Methyl-4-[(pyridin-4-ylmethyl)-amino]-benzoic acid derivatives
Uniqueness
This compound is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
3-methyl-4-(pyridin-4-ylmethylamino)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-10-8-12(14(17)18)2-3-13(10)16-9-11-4-6-15-7-5-11/h2-8,16H,9H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWIGDXCNHPVSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)NCC2=CC=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49645438 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.